UNC2025 hydrochloride is a potent small-molecule inhibitor specifically targeting the Mer tyrosine kinase and Flt3 receptor tyrosine kinase. It has been developed to exhibit high oral bioavailability and pharmacological selectivity, making it a promising candidate for therapeutic applications in oncology and other diseases involving aberrant kinase activity. The compound is recognized for its ability to inhibit Mer phosphorylation in vivo, which is crucial for its effectiveness in treating conditions such as leukemia and other malignancies characterized by overactive Mer signaling.
UNC2025 hydrochloride was synthesized as part of a research initiative aimed at developing dual inhibitors for Mer and Flt3 kinases. The compound belongs to the class of pyrrolopyrimidine derivatives, which have shown significant promise in preclinical studies for their ability to modulate kinase activity effectively. The chemical structure of UNC2025 hydrochloride allows it to interact selectively with the ATP-binding sites of the targeted kinases, providing a mechanism for inhibiting their activity.
The synthesis of UNC2025 hydrochloride involves several key steps:
This synthetic route has been optimized for scalability, allowing for the production of large quantities necessary for further pharmacological testing.
UNC2025 hydrochloride features a complex molecular structure characterized by a pyrrolopyrimidine core. The specific arrangement of functional groups contributes to its binding affinity for Mer and Flt3 kinases. Key structural data include:
The spatial configuration allows UNC2025 hydrochloride to form critical hydrogen bonds with target proteins, enhancing its inhibitory effects.
UNC2025 hydrochloride undergoes several chemical reactions that facilitate its synthesis and activity:
UNC2025 hydrochloride exerts its pharmacological effects primarily through inhibition of Mer tyrosine kinase activity. The mechanism involves:
Preclinical studies have demonstrated that UNC2025 effectively reduces tumor growth in models of non-small cell lung cancer and leukemia, highlighting its potential as a therapeutic agent.
The physical properties of UNC2025 hydrochloride include:
Chemical properties such as solubility, pH stability, and reactivity with biological targets are critical for determining its suitability for clinical use.
UNC2025 hydrochloride has several promising applications in scientific research:
UNC2025 hydrochloride (chemical name: (1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol hydrochloride) is a small-molecule kinase inhibitor with the molecular formula C₂₈H₄₁ClN₆O and a molecular weight of 513.12 g/mol. It belongs to the pyrrolo[2,3-d]pyrimidine chemical class, optimized for high-affinity binding to the adenosine triphosphate (ATP) sites of receptor tyrosine kinases (RTKs). UNC2025 acts as a potent dual inhibitor of Mer tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3), with half-maximal inhibitory concentrations (IC₅₀) of 0.74 nM and 0.8 nM, respectively, in cell-free assays [1] [2] [9]. Its selectivity profile includes >20-fold specificity over related TAM family kinases Axl (IC₅₀ = 14 nM) and Tyro3 (IC₅₀ = 17 nM) and >45-fold selectivity relative to other kinases in the kinome [1] [7].
Kinase Selectivity Profile:Screening against 305 human kinases revealed that UNC2025 inhibits only 66 kinases at >50% when tested at 100 nM (>100-fold above its IC₅₀ for MERTK/FLT3). The top off-targets include TRKA (IC₅₀ = 1.67 nM), TRKC (4.38 nM), and KIT (8.18 nM), though these are inhibited at concentrations significantly higher than for MERTK/FLT3 [1] [7].
Cellular Potency:In B-acute lymphoblastic leukemia (697) cells, UNC2025 inhibits MERTK phosphorylation with an IC₅₀ of 2.7 nM. Similarly, in FLT3-ITD-mutated Molm-14 acute myeloid leukemia cells, it suppresses FLT3 phosphorylation (IC₅₀ = 14 nM) [1] [6] [9].
Table 1: Target Inhibition Profile of UNC2025
Target | IC₅₀ (Cell-Free) | IC₅₀ (Cellular) | Selectivity vs. MERTK |
---|---|---|---|
MERTK | 0.74 nM | 2.7 nM | - |
FLT3 | 0.80 nM | 14 nM | ~1.1-fold |
Axl | 14 nM | 122 nM | >20-fold |
Tyro3 | 17 nM | 301 nM | >20-fold |
UNC2025 originated from systematic optimization of the pyrrolo[2,3-d]pyrimidine scaffold to overcome the poor pharmacokinetic (PK) properties of its predecessor, UNC1062. The latter exhibited sub-nanomolar potency against MERTK (IC₅₀ = 1.1 nM) but suffered from low solubility and negligible oral bioavailability (0.3%) [1]. Key modifications included:
Scaffold Hopping:Replacement of the N2 nitrogen in UNC1062's pyrazole ring with a carbon atom generated the pyrrolopyrimidine core (compound 2). This reduced molecular rigidity, lowered the melting point (215°C vs. 234°C), and improved solubility in DMPK formulations [1].
Synthetic Route:The synthesis involved Mitsunobu coupling to introduce the trans-4-hydroxycyclohexyl group at the N1 position, followed by sequential nucleophilic substitution and Suzuki-Miyaura cross-coupling. Final deprotection yielded UNC2025 in 36% yield over three steps [1] [5].
PK Optimization:Compared to UNC1062, the pyrrolopyrimidine analog 2 showed 28-fold higher oral exposure (8.4% bioavailability) in mice. Further fine-tuning reduced metabolic clearance by modulating log P and minimizing cytochrome P450 oxidation, culminating in UNC2025’s enhanced PK: 100% oral bioavailability, low clearance (9.2 mL/min/kg), and extended half-life (3.8 h) [1] [3].
Crystallographic Validation:Structural studies confirmed that the trans-4-hydroxycyclohexyl group optimally occupies a hydrophobic pocket in MERTK, while the butylamino and 4-(4-methylpiperazinyl)methylphenyl groups enhance ATP-site interactions without inducing hERG channel toxicity [1].
The therapeutic significance of UNC2025 lies in its dual suppression of MERTK and FLT3—kinases implicated in survival, chemoresistance, and proliferation across hematologic malignancies.
Inhibited colony formation in A549 NSCLC and Molm-14 AML cells by 90% at 300 nM [1] [9].
FLT3 Oncogenic Driver:FLT3 internal tandem duplication (ITD) mutations occur in 30% of AML cases and constitutively activate proliferation pathways. UNC2025’s sub-nanomolar FLT3 inhibition:
Synergized with chemotherapy (e.g., methotrexate) in xenograft models, enabling dose reduction [6].
Therapeutic Synergy:Dual inhibition disrupts complementary oncogenic pathways: FLT3 drives proliferation, while MERTK sustains survival. In patient-derived xenografts, UNC2025 monotherapy (50–75 mg/kg, oral) reduced tumor burden and extended median survival by 2-fold. In primary leukemia samples (30% of 261 tested), sensitivity correlated with MERTK/FLT3 co-expression [6] [9].
Table 2: Functional Effects of UNC2025 in Preclinical Models
Model System | Key Findings | Reference |
---|---|---|
697 B-ALL cells | ↓ pMERTK (IC₅₀ = 2.7 nM); ↑ apoptosis; colony formation inhibition (>90%) | [1] [6] |
Molm-14 AML cells | ↓ pFLT3 (IC₅₀ = 14 nM); cytotoxicity (IC₅₀ = 14 nM after 72 h) | [1] [9] |
Primary AML samples | 30% sensitive (IC₅₀ < 100 nM); dominant in AML, T-ALL, and M0 subtypes | [6] |
697 Xenografts | ↓ Bone marrow pMERTK (>90%); ↑ survival 2-fold; tumor regression at 50 mg/kg | [6] [9] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0